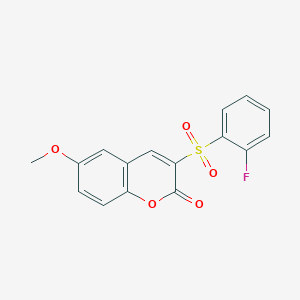

3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Description

3-(2-Fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2-fluorobenzenesulfonyl group at position 3 and a methoxy group at position 6. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiangiogenic properties.

Properties

IUPAC Name |

3-(2-fluorophenyl)sulfonyl-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-21-11-6-7-13-10(8-11)9-15(16(18)22-13)23(19,20)14-5-3-2-4-12(14)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFNMWOKGGMBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the chromen-2-one core using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Attachment of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the chromen-2-one core using 2-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Nucleophilic Substitution: The fluorobenzenesulfonyl group can be a site for nucleophilic attack.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of brominated derivatives, while nucleophilic substitution can result in the replacement of the fluorobenzenesulfonyl group with other nucleophiles.

Scientific Research Applications

3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The chromen-2-one core can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class. It possesses a unique structural configuration that may contribute to its biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.3 g/mol. The compound features a methoxy group at position 6 and a fluorobenzenesulfonyl group at position 3 of the chromen-2-one scaffold, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.3 g/mol |

| Structural Class | Chromen-2-one |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

- DNA Intercalation : The compound might insert itself between DNA base pairs, influencing replication and transcription processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antimicrobial Agent | 16 | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several cancer cell lines. In particular, studies have demonstrated its effectiveness against breast cancer (MCF7) and colon cancer (HCT116) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 35.9 | Apoptosis induction |

| HCT116 | 44.7 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals how modifications to its chemical structure can influence its biological activity. For example, the presence of the fluorobenzenesulfonyl group significantly enhances its antimicrobial and anticancer properties compared to other derivatives lacking this substitution.

Table 3: SAR Analysis

| Compound Variant | Structural Feature | Biological Activity |

|---|---|---|

| Parent Compound | No fluorine | Low activity |

| 3-(4-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one | Fluoro substituent | Enhanced activity |

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and reported an MIC of 32 µM, indicating promising potential as an antibacterial agent.

"The compound demonstrated significant antibacterial properties comparable to standard treatments" .

-

Anticancer Research : In vitro tests on various cancer cell lines showed that the compound induced apoptosis in MCF7 cells at an IC50 value of 35.9 µM, suggesting its potential as an anticancer therapeutic.

"These findings support further investigation into the use of this compound in cancer therapy" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.